

Spectroscopic Analysis of 1,1-Dimethylcyclopentane: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Dimethylcyclopentane

Cat. No.: B044176

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This guide provides an in-depth overview of the spectroscopic data for **1,1-dimethylcyclopentane**, tailored for researchers, scientists, and professionals in drug development. It includes a summary of key spectroscopic data, detailed experimental protocols for data acquisition, and a workflow visualization for the analytical process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,1-dimethylcyclopentane** (CAS No: 1638-26-2, Molecular Formula: C₇H₁₄).[\[1\]](#)[\[2\]](#)

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Intensity
3000-2850	C-H Stretch (alkane)	Strong
1470-1450	C-H Bend (Scissoring)	Medium
1370-1350	C-H Rock (Methyl)	Medium

Data derived from typical alkane spectra.[\[3\]](#)[\[4\]](#)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.43	Multiplet	4H	-CH ₂ - (ring, positions 3,4)
~1.36	Multiplet	4H	-CH ₂ - (ring, positions 2,5)
~0.88	Singlet	6H	-CH ₃ (gem-dimethyl)

Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (δ , ppm)	Assignment
~41.5	-CH ₂ - (ring, positions 2,5)
~39.0	Quaternary C (C1)
~29.0	-CH ₃ (gem-dimethyl)
~24.5	-CH ₂ - (ring, positions 3,4)

Spectra available on SpectraBase.[\[5\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
83	100	[M - CH ₃] ⁺
98	~30	[M] ⁺ (Molecular Ion)
55	~25	[C ₄ H ₇] ⁺
41	~20	[C ₃ H ₅] ⁺

Data sourced from NIST and Restek databases.[\[6\]](#)[\[7\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

2.1 Infrared (IR) Spectroscopy

- Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.
- Sample Preparation: As **1,1-dimethylcyclopentane** is a liquid at room temperature, the spectrum is typically acquired "neat" (undiluted).^[8] A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.^{[8][9]}
- Instrumentation: A standard FTIR spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean, empty salt plates is recorded.
 - The prepared sample is placed in the instrument's sample holder.
 - The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is commonly recorded over a range of 4000 to 400 cm^{-1} .
 - The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Approximately 5-25 mg of **1,1-dimethylcyclopentane** is required for ^1H NMR, while 50-100 mg is preferable for ^{13}C NMR to achieve a good signal in a reasonable time.^[10]
 - The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a small vial.^{[10][11]} Deuterated solvents are used to avoid large solvent signals in the

^1H NMR spectrum.[11]

- The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability.
 - The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp resonance signals.
 - For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The FID is then Fourier-transformed to produce the frequency-domain spectrum.
 - For ^{13}C NMR, the process is similar, but often requires a larger number of scans due to the low natural abundance (1.1%) and lower sensitivity of the ^{13}C nucleus.[12] Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom and to enhance the signal via the Nuclear Overhauser Effect.[12]

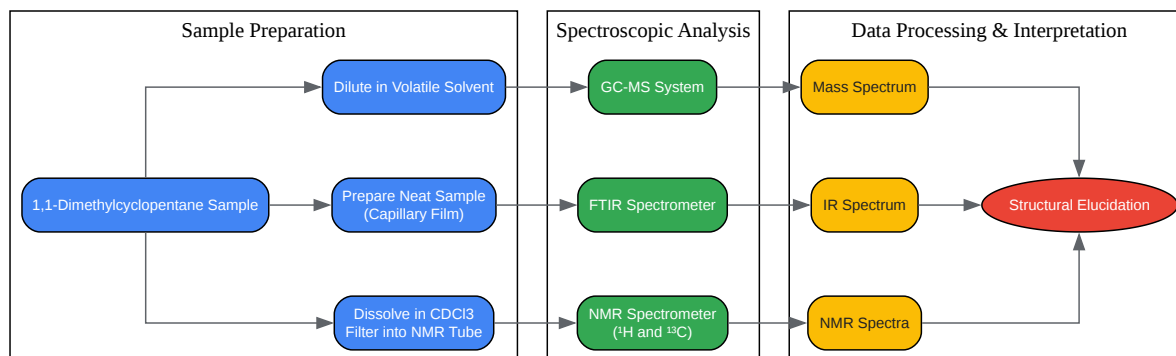
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

- Technique: Electron Ionization (EI) GC-MS is used for the analysis of volatile compounds like **1,1-dimethylcyclopentane**.[13]
- Sample Preparation: The liquid sample is typically diluted in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrumentation: A gas chromatograph is coupled to a mass spectrometer.

- Data Acquisition:
 - A small volume (e.g., 1 μL) of the diluted sample is injected into the heated inlet of the gas chromatograph.[\[14\]](#)
 - The sample is vaporized, and the components are carried by an inert carrier gas (typically helium) through a capillary column (e.g., Elite-5MS).[\[14\]](#)
 - The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample of **1,1-dimethylcyclopentane**, a single peak is expected.
 - As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
 - In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[\[14\]](#)
 - The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, producing a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **1,1-dimethylcyclopentane**.



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Caption: Workflow for the spectroscopic analysis of **1,1-dimethylcyclopentane**.

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